5-(PYRROLIDINE-1-SULFONYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE
Overview
Description
5-(PYRROLIDINE-1-SULFONYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE is a complex organic compound that features a benzodiazole core fused with a pyrrolidine sulfonyl group
Preparation Methods
The synthesis of 5-(PYRROLIDINE-1-SULFONYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE typically involves the reaction of pyrrolidine with a suitable benzodiazole derivative under specific conditions. One common method includes the use of chlorosulfonyl isatin as a starting material, which reacts with pyrrolidine to form the desired compound . The reaction conditions often require a controlled temperature and the presence of a catalyst to facilitate the formation of the sulfonyl group.
Chemical Reactions Analysis
5-(PYRROLIDINE-1-SULFONYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols.
Scientific Research Applications
5-(PYRROLIDINE-1-SULFONYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(PYRROLIDINE-1-SULFONYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells or the suppression of inflammatory pathways .
Comparison with Similar Compounds
5-(PYRROLIDINE-1-SULFONYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include:
Pyrrolidine-2,5-diones: These compounds also contain a pyrrolidine ring but differ in their substitution patterns and biological activities.
Pyrrolizidine alkaloids: These naturally occurring compounds have a pyrrolidine ring fused with other ring systems and exhibit different pharmacological properties.
Spiro[pyrrolidine-3,3′-oxindoles]: These compounds feature a spirocyclic structure and are used in drug discovery for their unique three-dimensional shape and biological activities.
Properties
IUPAC Name |
5-pyrrolidin-1-ylsulfonyl-1,3-dihydrobenzimidazol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3S/c15-11-12-9-4-3-8(7-10(9)13-11)18(16,17)14-5-1-2-6-14/h3-4,7H,1-2,5-6H2,(H2,12,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUEZVOJXJLEZFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)NC(=O)N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>40.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49730140 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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